Uterine β2-Selectivity: Hexoprenaline Induces the Lowest Maternal Tachycardia Among Four Tocolytic β2-Agonists at Equi-Effective Uterine Doses
In a randomized, intra-patient controlled clinical study (n=10), hexoprenaline, fenoterol, ritodrine, and salbutamol were administered as intravenous boluses at doses achieving equivalent suppression of uterine activity. The rise in maternal pulse rate after hexoprenaline was significantly lower than after fenoterol, ritodrine, and salbutamol (P < 0.001 for each comparator), establishing hexoprenaline as the most chronotropically β2-selective tocolytic in this class for an equivalent uterine effect [1]. Blood pressure changes did not differ significantly among the four agents, isolating the chronotropic advantage to heart rate modulation alone [1].
| Evidence Dimension | Maternal pulse rate elevation (chronotropic response) at equi-effective uterine tocolytic doses |
|---|---|
| Target Compound Data | Hexoprenaline: Significantly lowest rise in maternal pulse rate (P < 0.001 vs. fenoterol, ritodrine, and salbutamol) |
| Comparator Or Baseline | Fenoterol, ritodrine, salbutamol: Each produced significantly greater maternal tachycardia at doses yielding equivalent uterine quiescence |
| Quantified Difference | P < 0.001 for hexoprenaline vs. each of the three comparators; hexoprenaline = most chronotropically β2-selective |
| Conditions | Intravenous bolus administration; 10 term-induced patients; randomized intra-subject comparison; uterine activity suppression as efficacy endpoint |
Why This Matters
For procurement decisions in obstetric pharmacology research or clinical tocolysis protocols, hexoprenaline uniquely minimizes the confounding variable of maternal tachycardia that complicates cardiovascular safety monitoring with alternative β2-agonists.
- [1] Lipshitz J, Baillie P, Davey DA. A comparison of the uterine beta2-adrenoreceptor selectivity of fenoterol, hexoprenaline, ritodrine and salbutamol. S Afr Med J. 1976;50(49):1969-1972. PMID: 1013850. View Source
